4-pyrazol-1-yl-N-pyridin-4-ylbenzamide
CAS No.:
Cat. No.: VC12983970
Molecular Formula: C15H12N4O
Molecular Weight: 264.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N4O |
|---|---|
| Molecular Weight | 264.28 g/mol |
| IUPAC Name | 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide |
| Standard InChI | InChI=1S/C15H12N4O/c20-15(18-13-6-9-16-10-7-13)12-2-4-14(5-3-12)19-11-1-8-17-19/h1-11H,(H,16,18,20) |
| Standard InChI Key | LVLLBFXCMOTEJU-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |
| Canonical SMILES | C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide is C₁₆H₁₃N₅O, with a molecular weight of 299.31 g/mol . The compound consists of a benzamide core (C₆H₅CONH₂) substituted at the para position with a pyrazol-1-yl group and an N-linked pyridin-4-yl moiety. Key structural features include:
-
Benzamide backbone: Provides a planar aromatic system conducive to π-π stacking interactions with biological targets .
-
Pyrazol-1-yl group: A five-membered heterocycle with two adjacent nitrogen atoms, enhancing hydrogen-bonding potential .
-
Pyridin-4-yl substituent: A six-membered aromatic ring with a lone nitrogen atom, contributing to solubility and target affinity.
X-ray crystallography data for closely related analogs, such as 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(pyridin-4-yl)benzamide, reveal a dihedral angle of ~45° between the benzamide and pyridine rings, suggesting moderate conformational flexibility .
Synthesis and Optimization Strategies
The synthesis of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide typically involves multi-step reactions, as exemplified by protocols for analogous compounds:
Key Reaction Steps
-
Formation of the benzamide core:
-
Introduction of the pyrazole moiety:
Yield Optimization
-
Solvent selection: Dimethylformamide (DMF) improves solubility of intermediates, achieving yields >75% .
-
Catalytic systems: Palladium(II) acetate/XPhos enhances coupling efficiency in Suzuki reactions (yield: 82%) .
Physicochemical and Pharmacokinetic Properties
Experimental and in silico data for 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide and its analogs reveal the following properties :
| Property | Value |
|---|---|
| LogP (partition coefficient) | 2.77 ± 0.12 |
| Polar surface area | 60 Ų |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 3 |
| Rotatable bonds | 4 |
The compound exhibits moderate lipophilicity (LogP ~2.77), suggesting adequate blood-brain barrier permeability. Its polar surface area of 60 Ų aligns with Lipinski’s Rule of Five, indicating favorable oral bioavailability .
| Quantity | Price (USD) |
|---|---|
| 1 mg | 88 |
| 10 mg | 116 |
| 50 mg | 231 |
Purification to >90% is achieved via reverse-phase HPLC, with typical lead times of 10 days .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume